molecular formula C7H5ClN2S B1363383 4-Chloro-2-methylthieno[2,3-d]pyrimidine CAS No. 56843-79-9

4-Chloro-2-methylthieno[2,3-d]pyrimidine

Cat. No. B1363383
CAS RN: 56843-79-9
M. Wt: 184.65 g/mol
InChI Key: VYUDXHRVZLZWMP-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthieno[2,3-d]pyrimidine is a chemical compound with the empirical formula C7H5ClN2S . It is a solid substance and its molecular weight is 184.65 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylthieno[2,3-d]pyrimidine can be represented by the SMILES string Cc1nc(Cl)c2sccc2n1 . The InChI representation is 1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-2-methylthieno[2,3-d]pyrimidine is a solid substance . Its molecular weight is 184.65 g/mol . It has a topological polar surface area of 54 Ų . The exact mass and monoisotopic mass are 183.9861970 g/mol .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary : Pyrimidines, including 4-Chloro-2-methylthieno[2,3-d]pyrimidine, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods : The synthesis of pyrimidines involves various methods, one of which is facilitated by 4-HO-TEMPO through [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anticancer Applications

  • Summary : Pyrimidine derivatives, including 4-Chloro-2-methylthieno[2,3-d]pyrimidine, have shown promising anticancer activity. These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Methods : The synthesis of these compounds involves various synthetic pathways, which are aimed at constructing these scaffolds with higher selectivity as anticancer agents .
  • Results : The review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases .

3. Pharmaceutical Intermediate

  • Summary : 4-Chloro-2-methylthieno[2,3-d]pyrimidine is used as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
  • Methods : The specific methods of application or experimental procedures can vary depending on the specific kinase inhibitors being synthesized .
  • Results : The outcomes of these syntheses are kinase inhibitors that can be used in disease treatment .

4. Antiviral Applications

  • Summary : Derivatives of 4-Chloro-2-methylthieno[2,3-d]pyrimidine have shown potential as antiviral agents .
  • Methods : The synthesis of these compounds involves various synthetic pathways, which are aimed at constructing these scaffolds with higher selectivity as antiviral agents .
  • Results : The review sheds light on the antiviral significance of some privileged pyrimidine and fused pyrimidine derivatives .

5. Antioxidant Applications

  • Summary : Pyrimidines, including 4-Chloro-2-methylthieno[2,3-d]pyrimidine, have been found to have antioxidant effects . These effects are attributed to their ability to neutralize free radicals and other reactive species, thereby preventing oxidative damage to cells .
  • Methods : The synthesis of pyrimidines involves various methods .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

6. Antibacterial Applications

  • Summary : Pyrimidine derivatives, including 4-Chloro-2-methylthieno[2,3-d]pyrimidine, have shown potential as antibacterial agents . These compounds exert their antibacterial potential through different action mechanisms .
  • Methods : The synthesis of these compounds involves various synthetic pathways .
  • Results : The review sheds light on the antibacterial significance of some privileged pyrimidine and fused pyrimidine derivatives .

Safety And Hazards

4-Chloro-2-methylthieno[2,3-d]pyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It has hazard statements H301 - H319 . Precautionary statements include P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

4-chloro-2-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUDXHRVZLZWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355927
Record name 4-chloro-2-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylthieno[2,3-d]pyrimidine

CAS RN

56843-79-9
Record name 4-chloro-2-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Kemnitzer, N Sirisoma, C May, B Tseng… - Bioorganic & medicinal …, 2009 - Elsevier
We report the discovery of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine (2a) as an apoptosis inducer using our proprietary cell- and caspase-based …
Number of citations: 62 www.sciencedirect.com
K Chidella, NV Seelam, PKR Cherukumalli… - Chemical Data …, 2022 - Elsevier
A novel series of amide based isoxazole-thieno[2,3-d]pyrimidines (12a-j) derivatives were prepared and their structures were characterized by spectral data. Further, these compounds …
Number of citations: 0 www.sciencedirect.com
J Desroches, C Kieffer, N Primas, S Hutter… - European journal of …, 2017 - Elsevier
From 4 antiplasmodial hit-molecules identified in 2-trichloromethylquinazoline series, we conducted a global Structure-Activity relationship (SAR) study involving 26 compounds and …
Number of citations: 25 www.sciencedirect.com
TPC Rooney, GG Aldred, HK Boffey… - Journal of Medicinal …, 2022 - ACS Publications
Owing to their central role in regulating cell signaling pathways, the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are attractive therapeutic targets in diseases such as cancer, …
Number of citations: 5 pubs.acs.org
N Seelam, K Chidella, PKR Cherukumalli - papers.ssrn.com
Design, Synthesis and Biological Evaluation of Substituted Amide Derivatives of Isoxazole-Thieno[2,3-d]pyrimidines as Anticance Page 1 Design, Synthesis and Biological Evaluation of …
Number of citations: 2 papers.ssrn.com
S Tasler, R Baumgartner, A Ammendola… - Bioorganic & medicinal …, 2010 - Elsevier
Resulting from a vHTS based on a pharmacophore alignment on known β3-adrenoceptor ligands, an aryloxypropanolamine scaffold comprising a thienopyrimidine moiety was further …
Number of citations: 12 www.sciencedirect.com

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